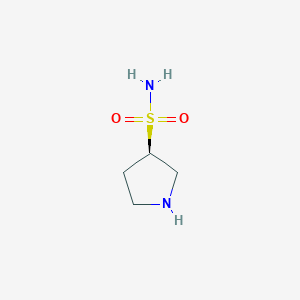![molecular formula C16H10Cl2F6N2O B13575880 5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B13575880.png)
5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C16H10Cl2F6N2O and a molecular weight of 431.2. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide involves several steps. The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, undergoes a series of reactions including condensation with ethyl-2-cyanoacetate, decarboxylation, reduction, and deprotection to form the key intermediate 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride . This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride to produce the target compound . The optimized reaction conditions include using dichloromethane as the solvent, triethylamine as the proton scavenger, and maintaining the reaction temperature between 10-15°C .
Analyse Des Réactions Chimiques
5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Amidation: The formation of the compound itself involves an amidation reaction between the intermediate amine and benzoyl chloride.
Applications De Recherche Scientifique
5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide is unique due to its specific chemical structure and properties. Similar compounds include:
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Fluopyram: A related compound used as a fungicide in agriculture.
Other trifluoromethylpyridine derivatives: These compounds share similar structural motifs and are used in various applications in the agrochemical and pharmaceutical industries.
Propriétés
Formule moléculaire |
C16H10Cl2F6N2O |
|---|---|
Poids moléculaire |
431.2 g/mol |
Nom IUPAC |
5-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H10Cl2F6N2O/c17-9-1-2-11(16(22,23)24)10(6-9)14(27)25-4-3-13-12(18)5-8(7-26-13)15(19,20)21/h1-2,5-7H,3-4H2,(H,25,27) |
Clé InChI |
BFNFABVXJYBICX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575801.png)
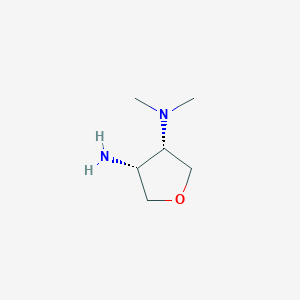
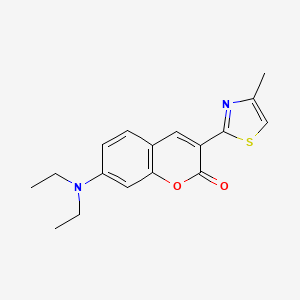
![tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate](/img/structure/B13575818.png)
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid](/img/structure/B13575833.png)
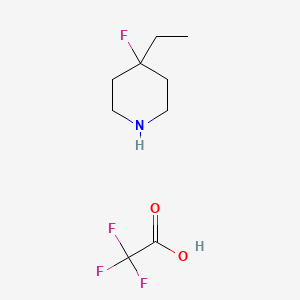
![5-Bromo-3-[(2-chloro-3-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13575841.png)
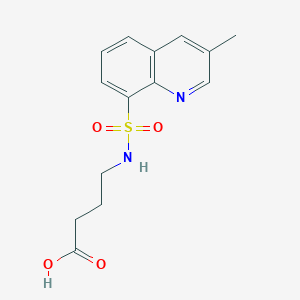
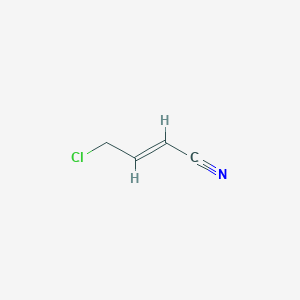

![2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylicacid](/img/structure/B13575865.png)

